

# A Comparative Safety Analysis of Voderdeucitinib (Deucravacitinib) and Baricitinib

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the safety profiles of **Voderdeucitinib** (Deucravacitinib) and Baricitinib, two prominent Janus kinase (JAK) inhibitors. The information presented is collated from extensive clinical trial data and post-marketing surveillance to offer an objective overview for research and drug development professionals.

#### Introduction

**Voderdeucitinib** (Deucravacitinib) and Baricitinib are oral small molecule inhibitors that target the Janus kinase signaling pathway, a critical component in the inflammatory processes of several autoimmune diseases. While both drugs are effective immunomodulators, their distinct selectivity profiles give rise to differences in their safety and tolerability. Deucravacitinib is a first-in-class, selective allosteric inhibitor of tyrosine kinase 2 (TYK2)[1][2][3]. In contrast, Baricitinib is a selective inhibitor of JAK1 and JAK2[4][5][6]. This fundamental difference in their mechanism of action is believed to influence their respective safety profiles.

# Mechanism of Action Voderdeucitinib (Deucravacitinib): Allosteric Inhibition of TYK2

Deucravacitinib uniquely binds to the regulatory pseudokinase (JH2) domain of TYK2, inducing a conformational change that locks the enzyme in an inactive state[1][7]. This allosteric



inhibition is highly selective for TYK2 and does not significantly affect other JAK family members (JAK1, JAK2, JAK3) at clinically relevant doses[2][7]. By selectively inhibiting TYK2, Deucravacitinib disrupts the signaling of key cytokines implicated in autoimmune diseases, such as interleukin-23 (IL-23), IL-12, and Type I interferons[1][2][3].

Caption: Signaling pathway of Deucravacitinib.

#### **Baricitinib: Inhibition of JAK1 and JAK2**

Baricitinib functions as a competitive inhibitor at the ATP-binding site of JAK1 and JAK2, with a lower affinity for JAK3 and TYK2[4][5]. This inhibition disrupts the signaling of a broad range of cytokines and growth factors that are dependent on JAK1 and/or JAK2 for signal transduction[4][5][6]. The JAK-STAT pathway, which is modulated by Baricitinib, is crucial for the transcription of inflammatory mediators[5].

Caption: Signaling pathway of Baricitinib.

### **Comparative Safety Profile: Clinical Trial Data**

The following tables summarize the safety data for Deucravacitinib and Baricitinib from their respective clinical trial programs. It is important to note that direct head-to-head comparative safety trials are limited, and the data presented are from separate clinical development programs, which may involve different patient populations and study designs.

#### **Table 1: Common Adverse Events (AEs)**



| Adverse Event                          | Deucravacitinib (Incidence<br>Rate/100 PY) | Baricitinib (Incidence<br>Rate/100 PY) |
|----------------------------------------|--------------------------------------------|----------------------------------------|
| Upper Respiratory Tract Infections     | High                                       | 14.7% (ADRs)[8]                        |
| Nasopharyngitis                        | High[9]                                    | High[10]                               |
| Headache                               | High[11]                                   | High[4][10]                            |
| Acne                                   | 1.3[12]                                    | High[4]                                |
| Folliculitis                           | 1.1[12]                                    | High[4]                                |
| Nausea                                 | Low[9]                                     | 2.8% (ADRs)[8]                         |
| Diarrhea                               | Low[11]                                    | -                                      |
| Increased Blood Creatine Phosphokinase | High[13]                                   | High[13]                               |

PY: Patient-Years. Incidence rates for Deucravacitinib are from long-term extension trials in psoriasis[12]. Baricitinib data is derived from various clinical trials in different indications, and direct incidence rates per 100 PY for all common AEs are not consistently reported across all sources.

# Table 2: Serious Adverse Events (SAEs) and Adverse Events of Special Interest (AESI)



| Adverse Event                                 | Deucravacitinib (Incidence<br>Rate/100 PY) | Baricitinib (Incidence<br>Rate/100 PY) |
|-----------------------------------------------|--------------------------------------------|----------------------------------------|
| Serious Infections                            | 0.9 (excluding COVID-19)[12]               | 2.58[14]                               |
| Herpes Zoster                                 | 0.6[12]                                    | High[4]                                |
| Major Adverse Cardiovascular<br>Events (MACE) | 0.3[12]                                    | 0.51[14]                               |
| Venous Thromboembolism (VTE)                  | 0.1[12]                                    | 0.35 (DVT), 0.26 (PE)[14]              |
| Malignancies (excluding NMSC)                 | 0.5[12]                                    | Data varies by indication[15]          |
| Lymphoma                                      | -                                          | Increased risk noted[8]                |

NMSC: Non-Melanoma Skin Cancer; DVT: Deep Vein Thrombosis; PE: Pulmonary Embolism. Data is from integrated safety analyses of clinical trials.

## **Experimental Protocols for Safety Assessment**

While specific, detailed experimental protocols from the proprietary clinical development programs are not publicly available, the safety of both Deucravacitinib and Baricitinib was rigorously assessed during clinical trials using standard methodologies.

#### **Preclinical Safety Assessment**

Standard preclinical toxicology studies would have been conducted in animal models to assess:

- Single and repeat-dose toxicity: To determine the overall toxicity profile and identify target organs.
- Genotoxicity: To evaluate the potential for the drug to cause genetic mutations.
- Carcinogenicity: To assess the potential for the drug to cause cancer with long-term exposure.



 Reproductive and developmental toxicity: To evaluate potential effects on fertility and fetal development.

#### **Clinical Trial Safety Monitoring**

In human clinical trials, a comprehensive safety monitoring plan is implemented to identify and characterize the safety profile of the investigational drug.



Click to download full resolution via product page



Caption: General workflow for safety assessment in clinical trials.

Key safety monitoring activities in the clinical trials for Deucravacitinib and Baricitinib likely included:

- Adverse Event (AE) and Serious Adverse Event (SAE) Reporting: Systematic collection, documentation, and reporting of all AEs and SAEs.
- Physical Examinations: Regular physical examinations to monitor for any clinical signs of toxicity.
- Vital Signs Monitoring: Regular monitoring of blood pressure, heart rate, respiratory rate, and temperature.
- · Laboratory Assessments:
  - Hematology: Complete blood counts with differentials to monitor for changes in red blood cells, white blood cells, and platelets.
  - Clinical Chemistry: Comprehensive metabolic panels to assess liver function (ALT, AST, bilirubin), kidney function (creatinine, BUN), and electrolytes.
  - Lipid Panels: Monitoring of cholesterol and triglyceride levels.
- Electrocardiograms (ECGs): To monitor for any effects on cardiac function.
- Adjudication of Events of Special Interest: Independent review by a dedicated committee for key safety events such as MACE, VTE, and malignancies to ensure consistent and accurate classification.

#### **Discussion and Conclusion**

The available data suggests that both Deucravacitinib and Baricitinib have manageable safety profiles. However, their distinct mechanisms of action may contribute to differences in their adverse event profiles.

Deucravacitinib's high selectivity for TYK2, through its unique allosteric inhibition mechanism, is theorized to result in a more targeted immunomodulation, potentially sparing the broader



effects associated with pan-JAK inhibition[2][3]. This may be reflected in the lower reported incidence rates for certain adverse events of special interest compared to less selective JAK inhibitors.

Baricitinib, with its potent inhibition of JAK1 and JAK2, has demonstrated efficacy across a range of autoimmune conditions. Its safety profile has been extensively studied, and while it is generally well-tolerated, it carries the warnings and precautions associated with its class, including risks of serious infections, MACE, VTE, and malignancies[8][15].

For drug development professionals, the comparative safety data of these two agents underscore the importance of selectivity in kinase inhibitor design. The development of highly selective inhibitors like Deucravacitinib represents a significant step towards optimizing the benefit-risk profile of targeted immunomodulatory therapies. Further long-term, real-world data and head-to-head comparative studies will be invaluable in fully elucidating the comparative safety of these two important therapeutic agents. and head-to-head comparative studies will be invaluable in fully elucidating the comparative safety of these two important therapeutic agents.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. What is the mechanism of action of Deucravacitinib? [synapse.patsnap.com]
- 2. What is the mechanism of Deucravacitinib? [synapse.patsnap.com]
- 3. condrug.com [condrug.com]
- 4. Baricitinib StatPearls NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. go.drugbank.com [go.drugbank.com]
- 6. What is the mechanism of action of Baricitinib? [synapse.patsnap.com]
- 7. go.drugbank.com [go.drugbank.com]
- 8. New Safety and Long-Term Efficacy Data from Baricitinib Clinical Trials in Patients with Moderate-to-Severe Rheumatoid Arthritis Presented at EULAR 2017 [prnewswire.com]







- 9. Frontiers | The efficacy and safety of tyrosine kinase 2 inhibitor deucravacitinib in the treatment of plaque psoriasis: a systematic review and meta-analysis of randomized controlled trials [frontiersin.org]
- 10. Infectious adverse events in patients with atopic dermatitis treated with baricitinib PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ard.bmj.com [ard.bmj.com]
- 12. Deucravacitinib: Adverse Events of Interest Across Phase 3 Plaque Psoriasis Trials PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Integrated safety analysis of baricitinib in adults with severe alopecia areata from two randomized clinical trials PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pharmacytimes.com [pharmacytimes.com]
- 15. A Review of Safety Outcomes from Clinical Trials of Baricitinib in Rheumatology, Dermatology and COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [A Comparative Safety Analysis of Voderdeucitinib (Deucravacitinib) and Baricitinib]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15615482#a-comparative-study-of-the-safety-profiles-of-voderdeucitinib-and-baricitinib]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote







## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com